Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a butyl group, an ethyl group, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using butyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or alcohols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.
Scientific Research Applications
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl
Comparison: Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-12-9-11-10(3)8-13-14(11)5-2/h8,12H,4-7,9H2,1-3H3 |
InChI Key |
HIMXRGSFQBXWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
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